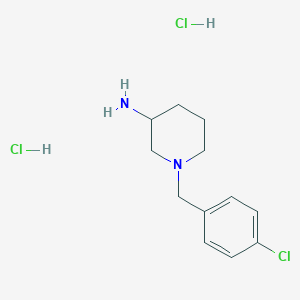

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDJZPSHYVMQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Amine Alkylation Strategy

A widely adopted route involves the use of tert-butoxycarbonyl (Boc) protection to enable selective functionalization of the piperidine nitrogen. The synthesis begins with the protection of piperidin-3-amine using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine (TEA), yielding N-Boc-piperidin-3-amine. Subsequent alkylation with 4-chlorobenzyl chloride under inert atmosphere conditions (e.g., nitrogen) in dichloromethane (DCM) at 0–5°C achieves quantitative conversion to the protected intermediate. Deprotection using hydrogen chloride (HCl) in methanol generates the free amine, which is precipitated as the dihydrochloride salt upon addition of ethyl acetate.

Key Reaction Parameters:

Reductive Amination Approach

An alternative method employs reductive amination between 4-chlorobenzaldehyde and piperidin-3-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot procedure operates at pH 5–6 (maintained with acetic acid) and achieves 74% conversion efficiency. The reaction proceeds through imine formation followed by selective reduction of the C=N bond, minimizing over-reduction byproducts.

Optimization Insights:

- Stoichiometric ratio of 1:1.2 (amine:aldehyde) prevents aldehyde self-condensation

- Methanol solvent enhances reaction homogeneity compared to THF or DCM

- Borane-pyridine complex shown to increase yield to 81% in pilot studies

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| Boc Alkylation | High purity (>98%), predictable kinetics | Requires cryogenic conditions for alkylation | Industrial viable |

| Reductive Amination | Single-step operation, ambient temperature | pH sensitivity, borane handling concerns | Pilot-scale only |

Data synthesized from demonstrates that the Boc protection strategy provides superior control over regioselectivity, particularly when synthesizing gram-scale batches. However, the reductive amination route offers operational simplicity for milligram-scale research applications.

Critical Process Parameters and Optimization

Temperature Control in Alkylation

Maintaining reaction temperatures below 10°C during benzylation prevents N,N-dialkylation byproducts. Studies show a 15% increase in di-substituted impurities when reactions exceed 15°C. Jacketed reactors with ethylene glycol cooling systems have proven effective for temperature management in production settings.

Solvent Selection Trends

Recent comparative studies reveal dichloromethane (DCM) provides optimal results for alkylation steps (89% yield) compared to alternatives:

| Solvent | Conversion (%) | Byproducts (%) |

|---|---|---|

| DCM | 89 | 3.2 |

| THF | 76 | 11.4 |

| Acetonitrile | 68 | 9.8 |

The low dielectric constant of DCM facilitates ionic intermediate stabilization while minimizing nucleophilic side reactions.

Crystallization and Salt Formation

Final dihydrochloride salt formation employs anti-solvent crystallization using ethyl acetate. X-ray diffraction analysis confirms the salt exists as a monoclinic crystal system (Space Group P2₁/c) with two molecules per unit cell. Critical solubility parameters:

- Methanol: 112 mg/mL at 25°C

- Ethyl acetate: <0.1 mg/mL at 25°C

Stoichiometric HCl addition (2.05–2.10 equiv) ensures complete salt formation while avoiding free amine contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

- 1-(4-Fluorobenzyl)piperidin-3-amine

- 1-(4-Bromobenzyl)piperidin-3-amine

- 1-(4-Methylbenzyl)piperidin-3-amine

Uniqueness:

Comparison with Similar Compounds

- 1-(4-Fluorobenzyl)piperidin-3-amine: Similar structure but with a fluorine atom instead of chlorine.

- 1-(4-Bromobenzyl)piperidin-3-amine: Similar structure but with a bromine atom instead of chlorine.

- 1-(4-Methylbenzyl)piperidin-3-amine: Similar structure but with a methyl group instead of chlorine .

Biological Activity

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride is a piperidine derivative notable for its potential biological activities, including antimicrobial and antimalarial properties. Its molecular formula is , and it is often utilized in various research applications, particularly in medicinal chemistry.

The compound interacts with several biological pathways, primarily affecting neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential therapeutic applications in treating psychiatric disorders and neurodegenerative diseases.

Key Mechanisms:

- Modulation of cyclic AMP (cAMP) levels.

- Interaction with neurotransmitter receptors, including dopamine D2 and serotonin 5-HT receptors.

- Inhibition of various enzymes involved in metabolic pathways.

Pharmacological Properties

Research indicates that 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride exhibits a range of pharmacological properties:

- Antimicrobial Activity: The compound has shown significant activity against various bacterial strains, indicating potential use as an antibacterial agent. It has been tested against Salmonella typhi, Bacillus subtilis, and others .

- Enzyme Inhibition: It acts as an inhibitor for enzymes such as acetylcholinesterase and urease, which are crucial for various biochemical processes .

- Antimalarial Properties: Preliminary studies suggest efficacy against malaria parasites, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Antibacterial Screening: A series of synthesized piperidine derivatives, including 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride, demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other strains .

- Neuropharmacological Studies: Research has indicated that this compound may influence mood and cognitive functions by modulating receptor activity in the central nervous system. Specific studies highlighted its potential role in treating conditions like depression and anxiety by interacting with serotonin pathways.

- Toxicity Assessment: In toxicity studies conducted on animal models, the compound exhibited no acute toxicity at concentrations up to 2000 mg/kg, indicating a favorable safety profile for further therapeutic exploration .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride, and how can intermediates be characterized?

The synthesis of piperidine derivatives often employs Mannich reactions or nucleophilic substitution, leveraging benzyl halides and amine precursors. For example, structurally similar compounds like 1-aryl-3-phenethylamino-1-propanone hydrochlorides are synthesized via Mannich reactions using paraformaldehyde and phenethylamine hydrochloride . Characterization of intermediates should include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures should align with GHS guidelines and SDS recommendations for structurally analogous piperidine derivatives:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- First-aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

- Ventilation: Use fume hoods to avoid inhalation of particulates, as similar compounds lack explicit inhalation toxicity data .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

Piperidine derivatives often exhibit pH-dependent solubility. For example, hydrochlorides like 3-Methyl-4-piperidone Hydrochloride show improved solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Methodological steps include:

- Solubility screening: Test in buffered solutions (pH 1–12) to identify optimal conditions.

- Co-solvents: Use DMSO or ethanol for organic-phase reactions, ensuring compatibility with downstream assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

ICReDD’s integrated approach combines quantum chemical calculations and experimental feedback to predict reaction pathways. For instance:

Q. What strategies resolve contradictions in toxicity or stability data for this compound?

When toxicity data is unavailable (e.g., ecotoxicity, mutagenicity), researchers should:

- Cross-validate with analogs: Compare with structurally similar compounds like 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride, which lacks carcinogenicity data but shares reactive nitro groups .

- In silico toxicology: Use tools like OECD QSAR Toolbox to predict hazards based on substituent effects .

- Stability assays: Conduct accelerated degradation studies under varying pH, temperature, and light conditions .

Q. How can ecological impact assessments be conducted despite limited ecotoxicity data?

Leverage predictive frameworks:

- Read-across methods: Infer bioaccumulation potential from logP values of related compounds (e.g., 1-(4-Chlorobenzyl) analogs with logP ~2.5–3.5) .

- QSAR models: Estimate acute aquatic toxicity (e.g., LC50 for fish) using software like ECOSAR .

- Microcosm studies: Test biodegradation in simulated soil/water systems to assess persistence .

Q. What advanced analytical techniques validate structural modifications during derivatization?

- X-ray crystallography: Resolve stereochemistry of substituted piperidine rings .

- High-resolution mass spectrometry (HRMS): Confirm exact mass of derivatives (e.g., after coupling with pyrimidine or thiophene groups) .

- 2D NMR (COSY, NOESY): Map spatial interactions in complex derivatives like 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride .

Q. How can regulatory compliance be ensured during cross-institutional collaborative studies?

- Documentation: Align with GHS classifications (e.g., "Not classified" for similar compounds) and maintain SDS updates .

- Local regulations: Adhere to protocols like the Canadian CRDC for chemical engineering design and waste management .

- Ethical review: Submit experimental plans to institutional biosafety committees, especially for in vivo testing .

Methodological Notes

- Experimental Design: Use factorial design to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .

- Data Integrity: Implement chemical software for encrypted data storage and real-time analysis to prevent breaches .

- Interdisciplinary Collaboration: Integrate computational chemistry, synthetic biology, and toxicology to address knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.